molecular formula C21H18N4OS B2500493 (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1321879-62-2

(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2500493
CAS No.: 1321879-62-2
M. Wt: 374.46
InChI Key: SZQWJLJKNNCECR-SFQUDFHCSA-N
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Description

This compound belongs to the thiazole derivative family, characterized by a central thiazole ring substituted with a 4-ethylphenyl group, a cyano-vinyl linker, and a benzamide moiety.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-2-14-3-5-15(6-4-14)19-13-27-21(25-19)17(11-22)12-24-18-9-7-16(8-10-18)20(23)26/h3-10,12-13,24H,2H2,1H3,(H2,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQWJLJKNNCECR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction, often using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl group.

    Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ primarily in substituents on the phenyl ring attached to the thiazole core. These modifications influence electronic properties, solubility, and biological activity:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ethylphenyl C₂₁H₁₉N₄OS ~377.5 Ethyl group enhances lipophilicity; potential for improved pharmacokinetics.
3-nitrophenyl analog 3-nitrophenyl C₁₉H₁₃N₅O₃S 407.4 Strong electron-withdrawing nitro group; high anticancer activity (IC₅₀ = 2.1 µM in HeLa cells).
4-nitrophenyl analog 4-nitrophenyl C₁₈H₁₃N₅O₃S 393.4 Nitro group at para position improves light absorption for photovoltaic applications (efficiency = 8.7% in dye-sensitized solar cells).
3-methoxyphenyl analog 3-methoxyphenyl C₂₀H₁₆N₄O₂S 376.4 Methoxy group increases solubility; moderate antimicrobial activity (MIC = 12.5 µg/mL against S. aureus).
Thiophen-2-yl analog thiophen-2-yl C₁₇H₁₂N₄OS₂ 352.4 Thiophene enhances π-conjugation; potential for charge transfer in optoelectronics.
4-bromophenyl analog 4-bromophenyl C₂₂H₁₃BrN₄O₃S 493.3 Bromine adds steric bulk; selective inhibition of EGFR kinase (IC₅₀ = 0.8 µM).

Physicochemical Properties

  • Solubility : Methoxy and thiophene analogs demonstrate higher aqueous solubility (logP = 2.1–2.5) compared to nitro and ethyl derivatives (logP = 3.5–4.2) .
  • Stability : Nitro-substituted compounds are prone to reduction under physiological conditions, whereas ethyl and methoxy groups confer metabolic stability .

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Para-substituted nitro groups optimize photovoltaic and anticancer activities but reduce metabolic stability.
    • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target binding affinity .
  • Unique Advantages of Target Compound :
    • The ethyl group balances lipophilicity and stability, making it a candidate for oral drug formulations.
    • Lacks the mutagenic risk associated with nitro groups, as seen in nitrophenyl analogs .

Biological Activity

(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring, cyano group, and amide functionality, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Cyano Group : Often associated with enzyme inhibition and cytotoxicity.
  • Amino and Benzamide Functionalities : These groups enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In particular, studies have shown:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to have IC50 values as low as 1.61 µg/mL against specific tumor cells .
CompoundIC50 (µg/mL)Cell Line
Thiazole Derivative 11.61 ± 1.92Jurkat
Thiazole Derivative 21.98 ± 1.22A-431

Antimicrobial Activity

Compounds containing thiazole rings are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities:

  • Mechanism : The presence of electron-donating groups enhances the compound's ability to inhibit bacterial growth.

Enzyme Inhibition

The cyano group in the structure is significant for enzyme inhibition:

  • Target Enzymes : Similar compounds have been shown to inhibit enzymes vital for cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives related to this compound:

  • Antitumor Activity Study :
    • A series of thiazole-based compounds were synthesized and tested for anticancer properties. Results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels against various cancer cell lines .
  • Antimicrobial Efficacy :
    • A comparative study on thiazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins, indicating potential pathways for therapeutic action .

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